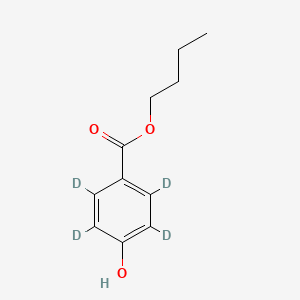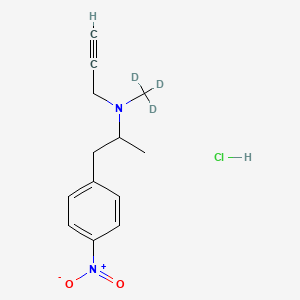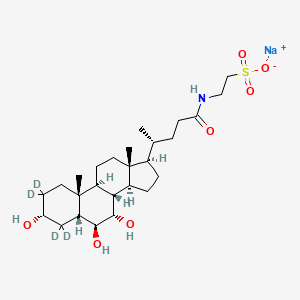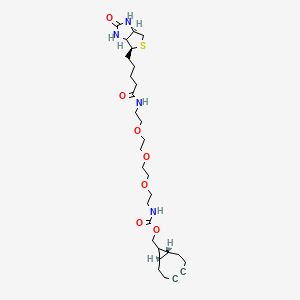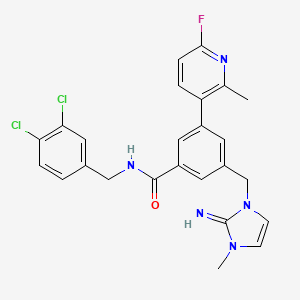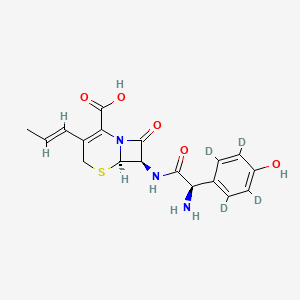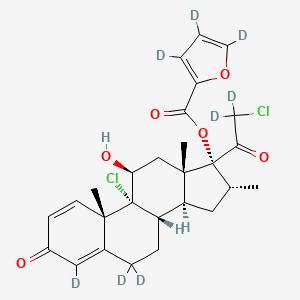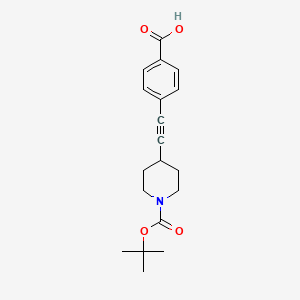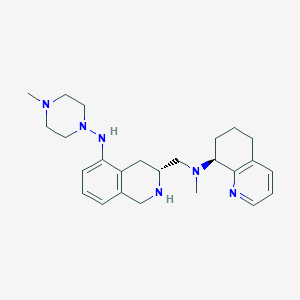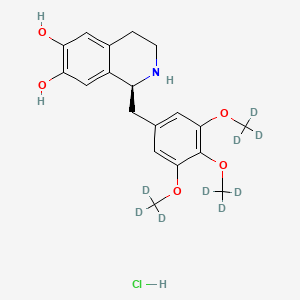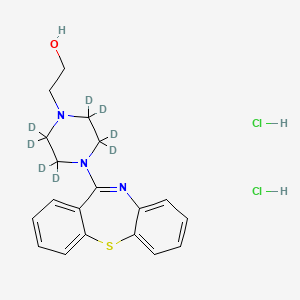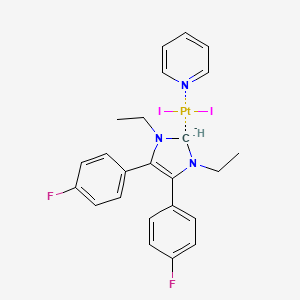
ROS-ERS inducer 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ROS-ERS inducer 1: is a platinum (II)-N-heterocyclic carbene complex derived from 4,5-diarylimidazole. It is known for its ability to induce endoplasmic reticulum stress accompanied by the generation of reactive oxygen species. This compound is particularly significant in cancer research due to its higher anticancer activity compared to cisplatin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : ROS-ERS inducer 1 is synthesized from 4,5-diarylimidazole through a series of chemical reactions that involve the formation of a platinum (II)-N-heterocyclic carbene complex. The specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods: : While detailed industrial production methods are not widely documented, the synthesis typically involves scaling up the laboratory procedures with adjustments to reaction times, temperatures, and purification techniques to ensure consistency and quality in larger batches .
Análisis De Reacciones Químicas
Types of Reactions: : ROS-ERS inducer 1 primarily undergoes reactions that involve the generation of reactive oxygen species and induction of endoplasmic reticulum stress. These reactions are crucial for its biological activity, particularly in inducing immunogenic cell death in cancer cells .
Common Reagents and Conditions: : The synthesis and reactions of this compound often involve reagents such as platinum (II) salts, imidazole derivatives, and various organic solvents. Conditions such as controlled temperature, pH, and the presence of specific catalysts are essential for the desired reactions .
Major Products: : The primary product of interest is the this compound complex itself, which is characterized by its ability to induce endoplasmic reticulum stress and generate reactive oxygen species. This leads to the release of damage-associated molecular patterns in hepatocellular carcinoma cells .
Aplicaciones Científicas De Investigación
Biology: : In biological research, this compound is used to study the mechanisms of endoplasmic reticulum stress and reactive oxygen species generation. It serves as a tool to understand cellular stress responses and their implications in various diseases .
Medicine: : ROS-ERS inducer 1 has shown significant potential in cancer therapy. Its ability to induce immunogenic cell death makes it a promising candidate for developing new anticancer drugs. It is particularly effective against hepatocellular carcinoma cells .
Industry: : While its industrial applications are still under exploration, the compound’s unique properties could lead to its use in developing new materials and chemical processes that leverage its reactivity and stress-inducing capabilities .
Mecanismo De Acción
ROS-ERS inducer 1 exerts its effects by inducing endoplasmic reticulum stress and generating reactive oxygen species. This leads to the release of damage-associated molecular patterns in cancer cells, triggering immunogenic cell death. The molecular targets and pathways involved include the activation of stress response pathways and the modulation of cellular redox states .
Comparación Con Compuestos Similares
Similar Compounds: : Compounds similar to ROS-ERS inducer 1 include other platinum (II)-N-heterocyclic carbene complexes and imidazole derivatives. These compounds also exhibit reactivity towards generating reactive oxygen species and inducing cellular stress .
Uniqueness: : this compound stands out due to its higher anticancer activity compared to cisplatin and its ability to induce a specific type of immunogenic cell death. This makes it a valuable tool in cancer research and therapy .
Propiedades
Fórmula molecular |
C24H24F2I2N3Pt- |
|---|---|
Peso molecular |
841.4 g/mol |
Nombre IUPAC |
1,3-diethyl-4,5-bis(4-fluorophenyl)-2H-imidazol-2-ide;diiodoplatinum;pyridine |
InChI |
InChI=1S/C19H19F2N2.C5H5N.2HI.Pt/c1-3-22-13-23(4-2)19(15-7-11-17(21)12-8-15)18(22)14-5-9-16(20)10-6-14;1-2-4-6-5-3-1;;;/h5-13H,3-4H2,1-2H3;1-5H;2*1H;/q-1;;;;+2/p-2 |
Clave InChI |
QJNROVCXQHDHPE-UHFFFAOYSA-L |
SMILES canónico |
CCN1[CH-]N(C(=C1C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC.C1=CC=NC=C1.I[Pt]I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2S,3R,4S,5S)-5-[6-(4-azido-2-nitroanilino)hexylamino]-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol](/img/structure/B12425390.png)
